molecular formula C20H26F3N5O3S B2703263 1-{1-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-yl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine CAS No. 2097938-23-1

1-{1-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-yl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine

Cat. No.: B2703263
CAS No.: 2097938-23-1
M. Wt: 473.52
InChI Key: ZRNYJGNYXLJCIH-UHFFFAOYSA-N
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Description

1-{1-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-yl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a piperidine ring, a piperazine ring, and a trifluoromethyl-substituted pyridine ring, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{1-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-yl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine typically involves multiple steps, starting from readily available starting materials. The process may include:

    Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the oxazole ring: This step involves the formation of the oxazole ring, which can be done through cyclization reactions involving nitriles and aldehydes.

    Formation of the piperazine ring: This can be done through the reaction of appropriate diamines with suitable reagents.

    Introduction of the trifluoromethyl group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-{1-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-yl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the piperidine and piperazine rings, using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides, and electrophiles such as alkyl halides or acyl chlorides under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

1-{1-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-yl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including its ability to modulate biological pathways.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1-{1-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-yl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine involves its interaction with specific molecular targets and pathways. This compound may bind to proteins or enzymes, altering their activity and leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **1-{1-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-yl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperidine
  • **1-{1-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-yl}-4-[5-(trifluoromethyl)pyridin-2-yl]morpholine

Uniqueness

The uniqueness of 1-{1-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-yl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3,5-dimethyl-4-[4-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]piperidin-1-yl]sulfonyl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26F3N5O3S/c1-14-19(15(2)31-25-14)32(29,30)28-7-5-17(6-8-28)26-9-11-27(12-10-26)18-4-3-16(13-24-18)20(21,22)23/h3-4,13,17H,5-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRNYJGNYXLJCIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)N2CCC(CC2)N3CCN(CC3)C4=NC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26F3N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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